6-[3-(2-Methyl-2H-1,3-benzodioxol-2-yl)propyl]oxan-2-ol
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Overview
Description
6-[3-(2-Methyl-2H-1,3-benzodioxol-2-yl)propyl]oxan-2-ol is a chemical compound that belongs to the class of benzodioxole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents .
Preparation Methods
The synthesis of 6-[3-(2-Methyl-2H-1,3-benzodioxol-2-yl)propyl]oxan-2-ol typically involves the reaction of 2-methyl-2H-1,3-benzodioxole with a suitable oxan-2-ol derivative. The reaction conditions often include the use of solvents such as methanol, water, and tetrahydrofuran (THF), and the reaction is usually carried out under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
6-[3-(2-Methyl-2H-1,3-benzodioxol-2-yl)propyl]oxan-2-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Scientific Research Applications
6-[3-(2-Methyl-2H-1,3-benzodioxol-2-yl)propyl]oxan-2-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and cytotoxic effects.
Mechanism of Action
The mechanism of action of 6-[3-(2-Methyl-2H-1,3-benzodioxol-2-yl)propyl]oxan-2-ol involves its interaction with specific molecular targets, such as the cyclooxygenase (COX) enzymes. By inhibiting these enzymes, the compound can reduce the production of prostaglandins, which are mediators of inflammation and pain . The pathways involved include the arachidonic acid pathway, where the compound interferes with the conversion of arachidonic acid to prostaglandin H2 .
Comparison with Similar Compounds
6-[3-(2-Methyl-2H-1,3-benzodioxol-2-yl)propyl]oxan-2-ol can be compared with other benzodioxole derivatives, such as:
1,3-Benzodioxole: A simpler structure with similar biological activities.
4-Methoxy-6-(2-propenyl)-1,3-benzodioxole: Known for its use in the synthesis of various pharmaceuticals.
3-(1,3-Benzodioxol-5-yl)-2-methylpropanoic acid: Another derivative with potential therapeutic applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct biological activities and makes it a valuable compound for research and development in various fields .
Properties
CAS No. |
30693-66-4 |
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Molecular Formula |
C16H22O4 |
Molecular Weight |
278.34 g/mol |
IUPAC Name |
6-[3-(2-methyl-1,3-benzodioxol-2-yl)propyl]oxan-2-ol |
InChI |
InChI=1S/C16H22O4/c1-16(19-13-8-2-3-9-14(13)20-16)11-5-7-12-6-4-10-15(17)18-12/h2-3,8-9,12,15,17H,4-7,10-11H2,1H3 |
InChI Key |
FTURWHDOBOEUIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC2=CC=CC=C2O1)CCCC3CCCC(O3)O |
Origin of Product |
United States |
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